molecular formula C19H17NO2S2 B2999318 (2E)-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-3-(thiophen-3-yl)prop-2-enamide CAS No. 2097941-42-7

(2E)-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-3-(thiophen-3-yl)prop-2-enamide

Cat. No.: B2999318
CAS No.: 2097941-42-7
M. Wt: 355.47
InChI Key: TYKGXDLPFNVIDM-LZCJLJQNSA-N
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Description

(2E)-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-3-(thiophen-3-yl)prop-2-enamide is a useful research compound. Its molecular formula is C19H17NO2S2 and its molecular weight is 355.47. The purity is usually 95%.
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Biological Activity

The compound (2E)-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-3-(thiophen-3-yl)prop-2-enamide, also referred to as a thiophene-based derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H16N2O3SC_{17}H_{16}N_{2}O_{3}S. It possesses a complex structure featuring thiophene and phenyl rings, which are known to contribute to various biological activities.

PropertyValue
Molecular FormulaC₁₇H₁₆N₂O₃S
IUPAC NameThis compound
Melting PointNot available
SolubilitySoluble in organic solvents

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways. For instance, thiophene derivatives have shown inhibitory effects on cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in the inflammatory response .
  • Receptor Modulation : The compound can interact with various receptors, potentially modulating signaling pathways that affect cellular functions. This includes interactions with nuclear receptors that regulate gene expression related to inflammation and cancer.
  • Bioisosteric Activity : The isoxazole ring in the compound may enhance binding affinity to target proteins by acting as a bioisostere for carboxylic acids, which are common in many bioactive compounds.

Biological Activities

Research indicates that thiophene-based compounds exhibit a range of biological activities, including:

  • Anti-inflammatory Effects : Studies have demonstrated that thiophene derivatives can significantly reduce pro-inflammatory cytokines such as TNF-α and IL-6 . For example, one study showed that a related thiophene compound reduced inflammation markers in a mouse model at a dosage of 20 mg/kg .
  • Antitumor Activity : Certain thiophene derivatives have been evaluated for their anticancer properties. In vitro studies have reported IC50 values indicating significant cytotoxicity against various cancer cell lines, such as colon carcinoma HCT-116 and breast cancer T47D .

Case Studies and Research Findings

Several studies have highlighted the potential therapeutic applications of thiophene derivatives:

  • Study on Anti-inflammatory Activity : A study published in MDPI found that specific thiophene compounds inhibited COX and LOX enzymes with IC50 values as low as 6 µM, suggesting strong anti-inflammatory potential .
  • Anticancer Research : In a study focusing on mercapto-substituted 1,2,4-triazoles, another class of compounds related to thiophenes, researchers found significant anticancer activity with IC50 values ranging from 27.3 µM to 43.4 µM against breast cancer cell lines .
  • Mechanistic Insights : Research has also indicated that certain thiophene derivatives can modulate gene expression related to inflammation by inhibiting key signaling pathways such as ERK and NF-ĸB .

Properties

IUPAC Name

(E)-N-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]-3-thiophen-3-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO2S2/c21-18(11-20-19(22)6-1-14-7-9-23-12-14)16-4-2-15(3-5-16)17-8-10-24-13-17/h1-10,12-13,18,21H,11H2,(H,20,22)/b6-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYKGXDLPFNVIDM-LZCJLJQNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC=C2)C(CNC(=O)C=CC3=CSC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CSC=C2)C(CNC(=O)/C=C/C3=CSC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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